molecular formula C6H7ClN2O B15200323 3-amino-5-chloro-6-methylpyridin-2(1H)-one

3-amino-5-chloro-6-methylpyridin-2(1H)-one

Cat. No.: B15200323
M. Wt: 158.58 g/mol
InChI Key: XYBSNACELOKBFA-UHFFFAOYSA-N
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Description

3-amino-5-chloro-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with an amino group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-6-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methylpyridine.

    Nitration: The starting material undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Cyclization: The intermediate undergoes cyclization to form the pyridin-2(1H)-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

3-amino-5-chloro-6-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-6-methylpyridin-2(1H)-one depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the behavior of materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-chloropyridin-2(1H)-one: Lacks the methyl group, which may affect its reactivity and applications.

    3-amino-6-methylpyridin-2(1H)-one: Lacks the chlorine atom, which may influence its chemical properties and biological activity.

    5-chloro-6-methylpyridin-2(1H)-one: Lacks the amino group, which is crucial for certain reactions and applications.

Uniqueness

3-amino-5-chloro-6-methylpyridin-2(1H)-one is unique due to the presence of all three substituents (amino, chlorine, and methyl groups) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-amino-5-chloro-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c1-3-4(7)2-5(8)6(10)9-3/h2H,8H2,1H3,(H,9,10)

InChI Key

XYBSNACELOKBFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)N)Cl

Origin of Product

United States

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